1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Beschreibung
This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a propan-1-one chain linked to a 3,5-dimethylisoxazol-4-yl moiety.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-14-16(15(2)24-19-14)4-5-17(23)21-11-8-20(9-12-21)10-13-22-7-3-6-18-22/h3,6-7H,4-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLEVQQQUFBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a pyrazole moiety, and an isoxazole group. The structural formula can be represented as follows:
The presence of these functional groups suggests multiple pathways for biological interaction, particularly in enzyme inhibition and receptor modulation.
Research indicates that the compound may act as an antagonist for sigma receptors, which are implicated in various neurological processes. The inhibition of these receptors can lead to significant effects on pain management and neuroprotection. Additionally, the pyrazole derivatives have been associated with antimicrobial and antifungal properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Antinociceptive Effects
Studies have shown that related compounds exhibit antinociceptive properties, making them candidates for pain relief therapies. The mechanism is believed to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways .
Antimicrobial Activity
The compound's structure suggests potential applications in combating infections. For instance, derivatives of pyrazole have demonstrated efficacy against a range of bacteria and fungi, indicating that this compound could share similar antimicrobial properties .
Case Studies
A study explored the synthesis and biological evaluation of various pyrazole derivatives, including the target compound. These studies reported IC50 values indicating effective inhibition against specific bacterial strains. For example, compounds related to this structure showed IC50 values ranging from 0.71 μM to 19.3 μM against various pathogens .
Structure-Activity Relationships (SAR)
A significant aspect of ongoing research focuses on the SAR of pyrazole derivatives. Modifications to the piperazine and isoxazole components have been systematically analyzed to optimize biological activity. For instance, changes in substituents on the isoxazole ring were found to enhance binding affinity to sigma receptors .
Data Summary
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one | Piperazine ring, Pyrazole moiety, Isoxazole group | Sigma receptor antagonist, Antimicrobial activity |
| Iloperidone | Benzisoxazole core | Atypical antipsychotic |
| EST64454 | Pyrazole derivative | Sigma receptor antagonist |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several derivatives reported in the literature.
Table 1: Structural Comparison with Analogues
Key Observations:
Piperazine Derivatives: The target compound and ’s analogue both utilize a piperazine core but differ in substituents. The latter incorporates a pyrimidine-pyrazole system and phenoxy group, whereas the target compound features a pyrazole-ethyl and isoxazole-propanone chain. These differences may influence solubility and receptor-binding profiles .
Heterocyclic Diversity: The 3,5-dimethylisoxazole group in the target compound is also present in CAS 1797871-48-7 (), where it is linked to an acetamide scaffold. Isoxazoles are known for metabolic stability compared to pyrimidines (e.g., in m2 and m6), which may undergo enzymatic oxidation .
Synthetic Routes :
- and describe Buchwald-Hartwig couplings for piperazine-functionalized compounds, suggesting that the target compound could be synthesized via similar palladium-catalyzed reactions .
Pharmacological Implications: While m2 and m6 (–6) are designed as kinase inhibitors (implied by pyrimidine-triazole motifs), the target compound’s isoxazole and pyrazole groups may target different enzymes, such as cyclooxygenase or GABA receptors.
Limitations in Available Data:
- No empirical data (e.g., IC50, logP, solubility) are provided for the target compound or its analogues in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
